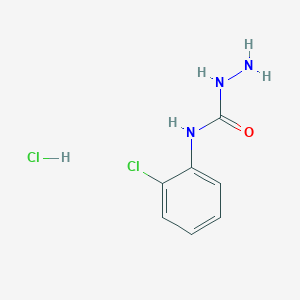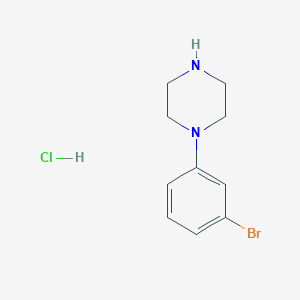
1-(3-Bromophenyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H14BrClN2 and a molecular weight of 277.59 g/mol It is a derivative of piperazine, substituted with a bromine atom at the meta position of the phenyl ring
Mechanism of Action
Target of Action
The primary target of 1-(3-Bromophenyl)piperazine Hydrochloride is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
This compound acts as an inhibitor of serotonin-3H binding . This means that it binds to the serotonin receptor, preventing serotonin from binding and exerting its effects . This can lead to changes in the transmission of signals in the nervous system .
Biochemical Pathways
serotonergic pathways in the brain. These pathways are involved in a variety of physiological processes, including mood regulation, appetite, sleep, and cognition .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of serotonin-3H binding. By preventing serotonin from binding to its receptors, this compound could potentially alter neurotransmission in the brain, affecting various physiological processes .
Biochemical Analysis
Biochemical Properties
It is known to be an inhibitor of serotonin-3H binding . This suggests that it may interact with serotonin receptors, which are proteins involved in neurotransmission .
Cellular Effects
Given its role as a serotonin-3H binding inhibitor , it may influence cell function by modulating serotonin signaling pathways. Serotonin is a key neurotransmitter involved in a variety of cellular processes, including mood regulation, appetite, and sleep.
Molecular Mechanism
As an inhibitor of serotonin-3H binding , it may exert its effects at the molecular level by binding to serotonin receptors and inhibiting their function. This could potentially lead to changes in gene expression and cellular function.
Preparation Methods
The synthesis of 1-(3-Bromophenyl)piperazine hydrochloride typically involves the reaction of 3-bromoaniline with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-bromoaniline and piperazine.
Reaction Conditions: The reaction is usually conducted in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include strong bases or acids, oxidizing agents, and reducing agents.
Major products formed from these reactions include substituted phenylpiperazines and other derivatives with modified functional groups.
Scientific Research Applications
1-(3-Bromophenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological systems, including its effects on neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
1-(3-Bromophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Chlorophenyl)piperazine hydrochloride: Another chlorinated derivative with different properties.
1-(3-Methoxyphenyl)piperazine: Contains a methoxy group instead of a halogen.
1-Phenylpiperazine: The parent compound without any substituents on the phenyl ring
Properties
IUPAC Name |
1-(3-bromophenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFIKWJCWNZVSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796856-45-6 |
Source


|
| Record name | 1-(3-bromophenyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
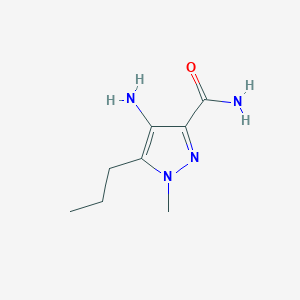

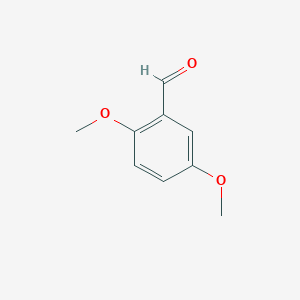
![1-[2-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B135727.png)
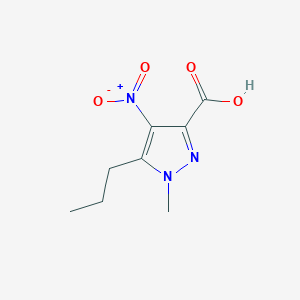
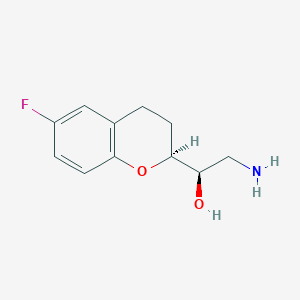
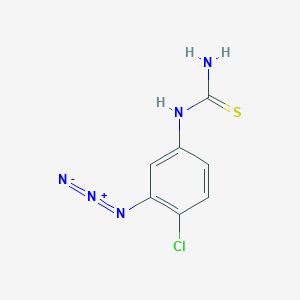
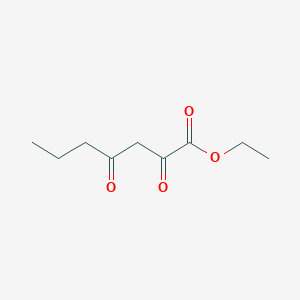
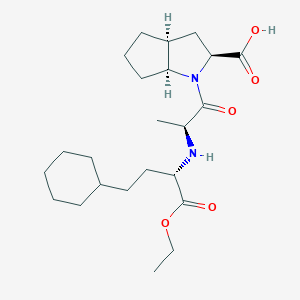
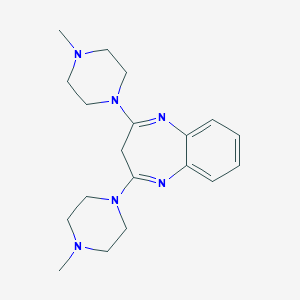
![4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B135740.png)


